

# 2-Fluoro-5-methylphenylboronic acid molecular weight.

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## Compound of Interest

Compound Name: 2-Fluoro-5-methylphenylboronic acid

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An In-Depth Technical Guide to **2-Fluoro-5-methylphenylboronic Acid** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Fluoro-5-methylphenylboronic acid**, a critical reagent in modern synthetic chemistry and pharmaceutical development. We will move beyond basic data to discuss its synthesis, mechanistic roles, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Physicochemical Properties and Specifications

**2-Fluoro-5-methylphenylboronic acid** is a substituted arylboronic acid that has gained prominence for its utility in carbon-carbon bond formation.<sup>[1]</sup> Its molecular structure, featuring both a fluorine atom and a methyl group, imparts unique reactivity and properties that are highly valued in organic synthesis.<sup>[1]</sup>

The fundamental quantitative data for this compound are summarized below. Its molecular weight, 153.95 g/mol, is a cornerstone for all stoichiometric calculations in reaction planning.<sup>[1]</sup>  
<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

Property	Value	Source(s)
Molecular Weight	153.95 g/mol	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BFO <sub>2</sub>	[1][2][3]
CAS Number	166328-16-1	[1][2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	77-82 °C	[3][5]
Common Synonyms	2-Fluoro-5-methylbenzeneboronic acid, 6-Fluoro-m-tolylboronic acid	[1]
Purity (Typical)	≥95% - ≥98%	[1]

## Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids is a well-established field, often relying on the electrophilic trapping of an organometallic intermediate.[6] A common and effective strategy for preparing **2-Fluoro-5-methylphenylboronic acid** involves a halogen-metal exchange followed by borylation.

The causality behind this choice of pathway is twofold:

- **Precursor Availability:** The starting material, a halogenated toluene derivative, is readily accessible.
- **Reaction Control:** Performing the reaction at cryogenic temperatures (-78 °C) is critical to prevent unwanted side reactions of the highly reactive aryllithium intermediate.[7]

## Representative Synthetic Protocol

This protocol describes a validated laboratory-scale synthesis. The self-validating nature of this procedure lies in the in-process controls and final characterization steps which confirm the identity and purity of the product.

### Step 1: Formation of the Aryllithium Reagent

- Under an inert nitrogen atmosphere, add 1-bromo-2-fluoro-5-methylbenzene (1.0 eq) to a flame-dried, three-neck flask containing anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The choice of n-BuLi is based on its high reactivity for efficient halogen-metal exchange.
- Stir the resulting solution at -78 °C for 2 hours to ensure complete formation of the aryllithium intermediate.

### Step 2: Electrophilic Quench with Borate Ester

- In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.
- Slowly add the triisopropyl borate solution to the aryllithium mixture at -78 °C. This step is the electrophilic trapping that forms the boronate ester intermediate.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.<sup>[7]</sup>

### Step 3: Hydrolysis and Isolation

- Cool the reaction mixture to 0 °C in an ice bath.
- Carefully quench the reaction by adding 1N hydrochloric acid (HCl) until the pH of the aqueous layer is approximately 5.<sup>[7]</sup> This hydrolysis step converts the boronate ester to the desired boronic acid.
- Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.

#### Step 4: Analytical Characterization

- $^1\text{H}$  NMR: To confirm the aromatic and methyl proton signals and their respective integrations.
- $^{19}\text{F}$  NMR: To verify the presence and chemical environment of the fluorine atom.
- GC-MS: To confirm the molecular weight of the product and assess its purity.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

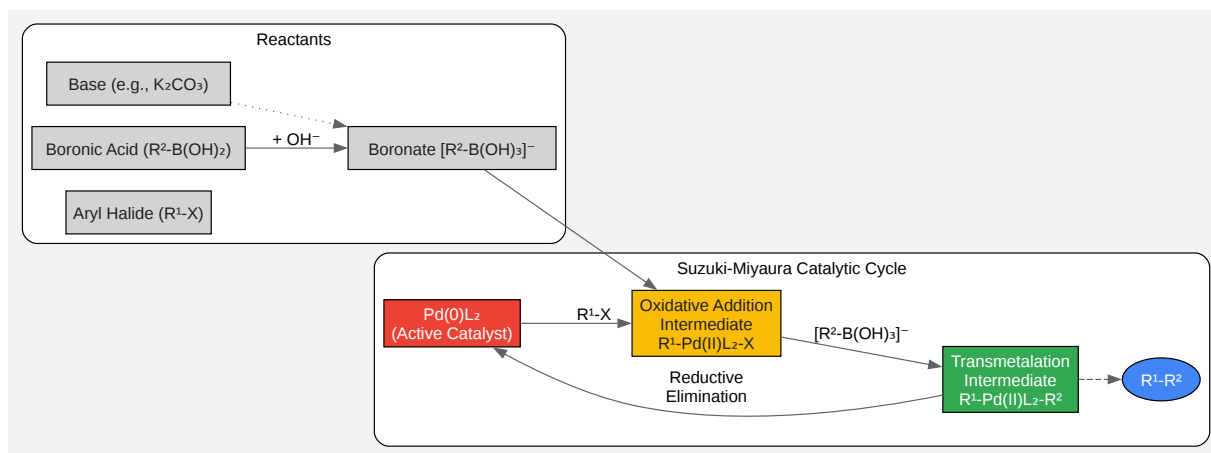
**2-Fluoro-5-methylphenylboronic acid** is a premier reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.<sup>[1][8]</sup> This reaction is a cornerstone of modern organic synthesis for its ability to efficiently form carbon-carbon bonds, particularly in the creation of biaryl compounds which are prevalent in pharmaceuticals.<sup>[1][9]</sup>

The fluorine substituent on the phenyl ring enhances the compound's reactivity and selectivity in these couplings.<sup>[1]</sup> Mechanistically, the electron-withdrawing nature of fluorine can influence the transmetalation step of the catalytic cycle.<sup>[10]</sup>

## The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.<sup>[11]</sup><sup>[12]</sup> The three key stages are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).<sup>[11][13]</sup>
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.<sup>[9][13][14]</sup>
- **Reductive Elimination:** The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.<sup>[11][13]</sup>



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust method for coupling **2-Fluoro-5-methylphenylboronic acid** with an aryl bromide.

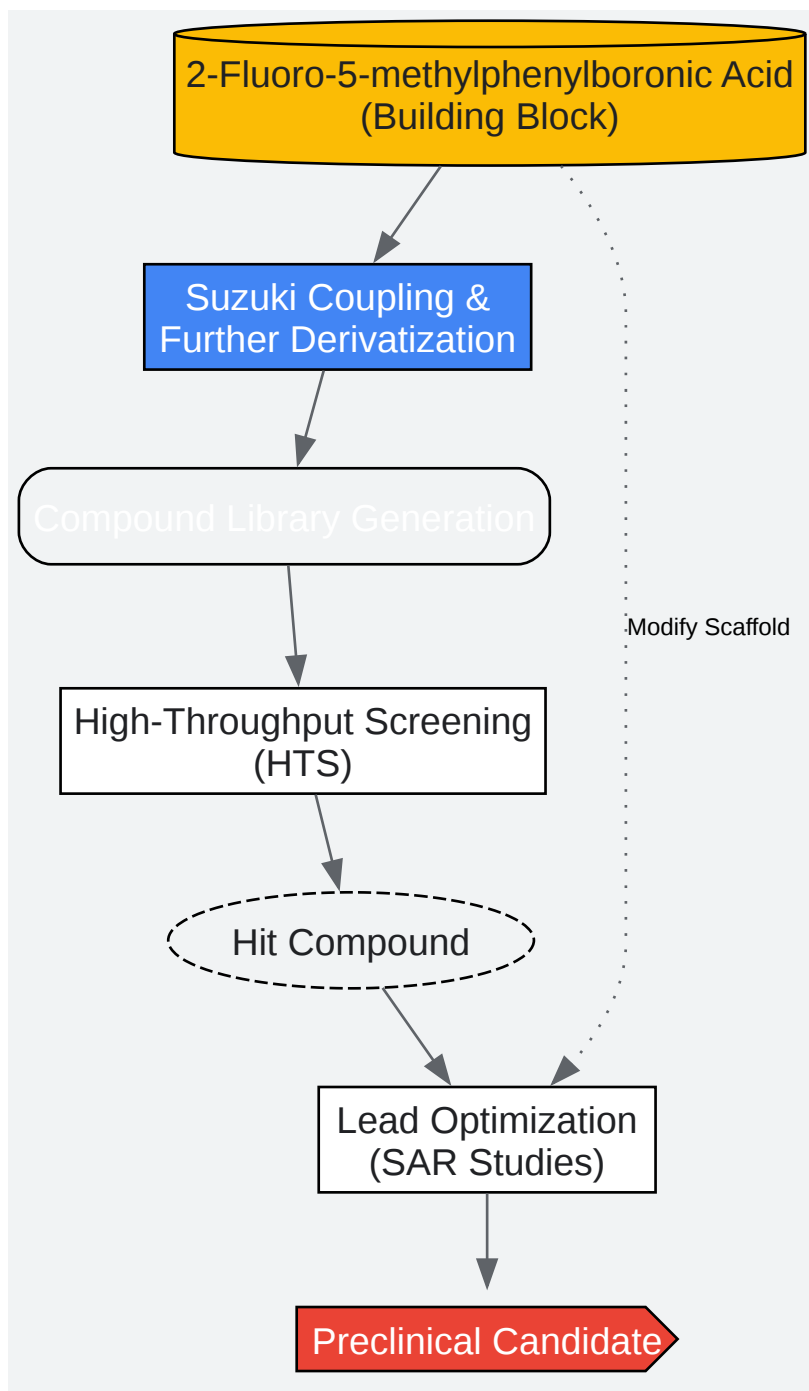
- To a reaction vial, add the aryl bromide (1.0 eq), **2-Fluoro-5-methylphenylboronic acid** (1.2 eq), potassium carbonate ( $K_2CO_3$ , 2.0 eq), and the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 0.05 eq). The base is crucial for activating the boronic acid.<sup>[14]</sup>
- Seal the vial with a septum and purge with argon for 10 minutes. An inert atmosphere is essential to prevent the oxidation and deactivation of the  $Pd(0)$  catalyst.

- Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[\[11\]](#)
- Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired biaryl compound.

## Strategic Value in Drug Discovery

Boronic acids are vital building blocks in medicinal chemistry, and fluorinated derivatives like **2-Fluoro-5-methylphenylboronic acid** are particularly valuable.[\[6\]](#)[\[15\]](#)

- **Scaffold Synthesis:** Its primary role is in the construction of complex molecular scaffolds via Suzuki coupling, enabling the synthesis of novel drug candidates.[\[1\]](#)[\[15\]](#)
- **Bioisosterism and Pharmacokinetics:** The fluorine atom is often used as a bioisostere for a hydrogen atom. Its incorporation can significantly improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can lead to enhanced bioavailability and a more favorable pharmacokinetic profile.[\[15\]](#)
- **Target Binding:** The unique electronic properties of fluorine can modulate the pKa of nearby functional groups or participate in specific interactions (e.g., hydrogen bonds, dipole interactions) with biological targets like protein active sites, thereby improving binding affinity and potency.[\[10\]](#)



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Caption: Role in the drug discovery and development pipeline.

## Handling and Safety

Like all boronic acids, **2-Fluoro-5-methylphenylboronic acid** should be handled with care in a well-ventilated fume hood. It may cause skin and eye irritation.[16] Appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place, as boronic acids can be susceptible to dehydration, which may affect their reactivity.[16]

## Conclusion

**2-Fluoro-5-methylphenylboronic acid**, with a molecular weight of 153.95 g/mol, is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science.[1] Its value is derived from its efficient performance in the Suzuki-Miyaura coupling and the strategic advantages conferred by its fluorine substituent, which can enhance the pharmacokinetic properties of target molecules.[1][15] A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in creating complex and high-value chemical entities.

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